(S)-1-Benzyl-3-ethylpiperazine-2,5-dione

Vue d'ensemble

Description

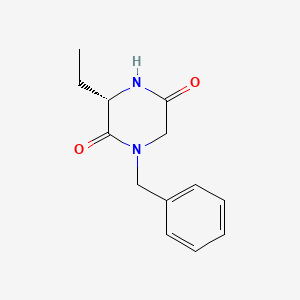

(S)-1-Benzyl-3-ethylpiperazine-2,5-dione is a chiral compound belonging to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the first position, an ethyl group at the third position, and a piperazine ring with two ketone functionalities at the second and fifth positions. The stereochemistry at the first position is specified as the S-enantiomer, indicating its specific three-dimensional arrangement.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzylamine, ethylamine, and diketopiperazine.

Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the condensation of benzylamine and ethylamine with diketopiperazine under acidic or basic conditions.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques such as chromatography or crystallization to isolate the S-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Optimization of Reaction Conditions: Employing optimized temperature, pressure, and catalyst conditions to maximize the production rate.

Purification: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-1-Benzyl-3-ethylpiperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone functionalities to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Corresponding alcohol derivatives.

Substitution: Substituted piperazine derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Dopamine D2 Antagonism

(S)-1-Benzyl-3-ethylpiperazine-2,5-dione has been identified as a dopamine D2 antagonist, which positions it as a candidate for the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. This antagonistic activity is crucial for modulating dopaminergic pathways that are often dysregulated in these conditions .

2. Treatment of Psychotic Conditions

The compound's ability to function as a dopamine D2 antagonist suggests its utility in managing symptoms associated with psychotic disorders. Research indicates that compounds with similar structures have been effective in reducing psychotic symptoms, making this compound a valuable addition to therapeutic options .

Case Studies and Research Findings

Case Study 1: Antipsychotic Efficacy

A study investigating the efficacy of this compound in animal models demonstrated significant reductions in hyperlocomotion induced by dopaminergic agonists. This suggests its potential effectiveness in alleviating symptoms of psychosis .

Case Study 2: Molecular Docking Studies

Molecular docking studies have shown that this compound binds effectively to the dopamine D2 receptor, providing insights into its mechanism of action. These studies highlight the compound's potential for further development as a therapeutic agent .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Dopamine D2 Antagonism | Acts as an antagonist at dopamine D2 receptors, relevant for psychiatric treatment. |

| Psychotic Disorders | Potential use in managing schizophrenia and bipolar disorder symptoms. |

| Molecular Docking | Demonstrated effective binding to dopamine receptors through computational studies. |

Mécanisme D'action

The mechanism of action of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione involves:

Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways by binding to neurotransmitter receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparaison Avec Des Composés Similaires

®-1-Benzyl-3-ethylpiperazine-2,5-dione: The R-enantiomer of the compound with different stereochemistry.

1-Benzyl-3-methylpiperazine-2,5-dione: A similar compound with a methyl group instead of an ethyl group.

1-Benzyl-3-phenylpiperazine-2,5-dione: A derivative with a phenyl group at the third position.

Uniqueness: (S)-1-Benzyl-3-ethylpiperazine-2,5-dione is unique due to its specific stereochemistry and the presence of both benzyl and ethyl groups, which confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

(S)-1-Benzyl-3-ethylpiperazine-2,5-dione is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its structure, synthesis, and biological effects, particularly in neuropharmacology and its interactions with neurotransmitter systems.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol. The compound features a piperazine ring with substituents at the 1 and 3 positions (benzyl and ethyl groups, respectively) and carbonyl groups at the 2 and 5 positions. This unique structure contributes to its reactivity and biological properties, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization to introduce the benzyl and ethyl substituents. The synthetic pathway is crucial for obtaining compounds with desired biological activities.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical for mood regulation and anxiety management.

Neuropharmacological Effects

Preliminary studies suggest that this compound may modulate serotonin and dopamine receptors, indicating potential applications in treating mood disorders. The interactions with these neurotransmitter systems are essential for understanding its mechanism of action.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Dopamine Receptor Interaction : Research has shown that compounds structurally related to this compound exhibit affinity for dopamine D4 receptors. These studies highlight its potential as a therapeutic agent targeting specific receptor subtypes while minimizing side effects associated with broader receptor activation .

- Serotonin Pathway Modulation : Investigations into the compound's ability to influence serotonin pathways suggest it may offer benefits in managing anxiety disorders. The modulation of serotonin receptors can lead to improved mood stabilization .

- Comparative Studies : Comparative analyses with similar piperazine derivatives reveal that this compound possesses unique characteristics that enhance its biological activity compared to other analogs .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propriétés

IUPAC Name |

(3S)-1-benzyl-3-ethylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-11-13(17)15(9-12(16)14-11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIKRKFOQRVJON-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609022 | |

| Record name | (3S)-1-Benzyl-3-ethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325145-36-6 | |

| Record name | (3S)-1-Benzyl-3-ethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.